![molecular formula C15H15BrN2O3S B2710795 3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine CAS No. 2380170-55-6](/img/structure/B2710795.png)
3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the azetidine family, which is known for its unique properties and diverse range of applications.
科学的研究の応用
3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine has shown promising results in various scientific research applications. The compound has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. It has also been investigated for its use as a tool in chemical biology and drug discovery, due to its ability to selectively target specific proteins and enzymes.
作用機序
The mechanism of action of 3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine involves the binding of the compound to specific proteins and enzymes, leading to the inhibition of their activity. The compound has been shown to selectively target certain proteins and enzymes, making it a valuable tool in chemical biology and drug discovery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
実験室実験の利点と制限
3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine has several advantages as a tool in lab experiments. The compound is highly selective and can be used to target specific proteins and enzymes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the compound has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
将来の方向性
There are several future directions for research on 3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine. One area of interest is the development of more potent and selective analogs of the compound, which could have improved therapeutic potential. Another area of research is the investigation of the compound's effects on other signaling pathways and its potential use in combination with other drugs. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo, which could pave the way for its use in clinical applications.
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including chemical biology and drug discovery. The compound's unique properties and mechanism of action make it a valuable tool for scientific research, and further studies are needed to fully explore its potential.
合成法
The synthesis of 3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine involves a multistep process that starts with the reaction of 2-bromobenzene sulfonamide with N-Boc-3-aminopropanol. The resulting product is then treated with trifluoroacetic acid to remove the Boc protecting group, followed by reaction with 3-hydroxypyridine to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
特性
IUPAC Name |
3-[[1-(2-bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c16-14-5-1-2-6-15(14)22(19,20)18-9-12(10-18)11-21-13-4-3-7-17-8-13/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZVZXHNXZOPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

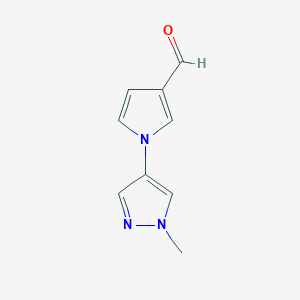

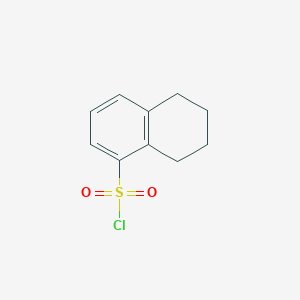
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2710718.png)
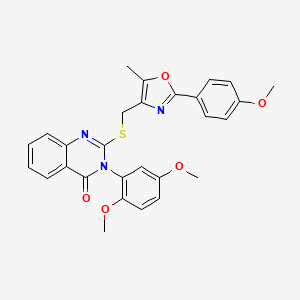
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2710724.png)
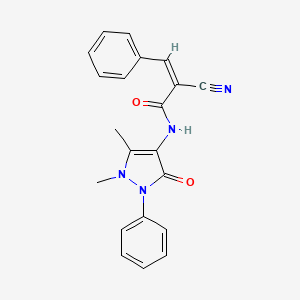
![2-Ethyl-8,9-dimethoxy-5-[(2-phenylethyl)sulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2710726.png)
![2,4,5-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2710727.png)

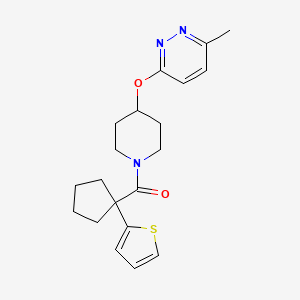

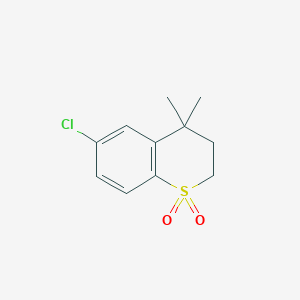
![N-[(1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2710735.png)